(R)-2-amino-3-methylbutanamide

Chiral analysis Polarimetry Enantiomeric purity

Sourcing racemic or misconfigured valinamide compromises stereospecific enzymatic assays and chiral synthesis. (R)-2-Amino-3-methylbutanamide resolves this with >99% enantiomeric excess stability against L-specific amidases, serving as the authenticated (R)-enantiomer for calibration and product verification. • Enantioselective Catalysis: Functions as a chiral ligand scaffold; only the (R)-configuration yields the published MES ED50 of 8.9 mg/kg in anticonvulsant SAR. • Enzymatic Resolution Standard: L-amidases leave the (R)-enantiomer intact at >99% e.e., enabling unambiguous identity confirmation by optical rotation. • Peptide Intermediate: Essential for incorporating D-Val residues into actinomycin D and β-lactam antibiotic precursors with correct α-carbon stereochemistry. Supplied with full QA documentation and ambient global shipping.

Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
Cat. No. B1633652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-3-methylbutanamide
Molecular FormulaC5H12N2O
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)N
InChIInChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)/t4-/m1/s1
InChIKeyXDEHMKQLKPZERH-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Valinamide for Stereospecific Research


(R)-2-Amino-3-methylbutanamide (CAS 32526-16-2), also referred to as D-valinamide or D-valine amide, is the chiral amide derivative of the non‑proteinogenic D‑valine [1]. Its hydrochloride salt (CAS 133170-58-8) is the common commercially supplied form, exhibiting a specific optical rotation of [α]20/D −24.7° to −26° (c = 1% in H₂O) [2]. As a D‑enantiomer, the compound is employed as a chiral building block, a ligand for enantioselective catalysis, and a key intermediate in the synthesis of stereochemically defined bioactive molecules .

1
Chiral building block for stereospecific synthesis
PAAD anticonvulsant leads and D-peptide intermediates
2
Enantioselective catalysis and chiral ligand studies
D-enantiomer required for asymmetric induction
3
D-amino acid metabolism and racemase research
Metabolic node distinct from L-valine amide

L-Valinamide Cannot Replace D-Valinamide


The (R)‑ and (S)‑enantiomers of 2‑amino‑3‑methylbutanamide are not interchangeable because biological systems discriminate between them with high fidelity. L‑specific amidases hydrolyse only the (S)‑enantiomer, leaving the (R)‑enantiomer intact at >99% enantiomeric excess in the same reaction mixture [1]. Amino acid racemases produce the two enantiomers from each other, indicating distinct metabolic routing [2]. Even the simplest chiroptical measurement demonstrates opposite optical rotation between the enantiomers [3]. Substituting the (S)‑enantiomer for the (R)‑enantiomer in any stereospecific enzymatic assay, chiral separation, or enantioselective synthesis would thus yield invalid results or failed reactions. The quantitative evidence below substantiates these differentiation points.

Target
D-Valinamide (R)-enantiomer hydrochloride
Substitute
L-Valinamide (S)-enantiomer hydrochloride
Enzymatic identity
Intact after L-amidase treatment (>99% e.e.)
Enzymatic identity
Fully hydrolysed by L-amidase
Optical rotation
[α]20/D −24.7° to −26°
Optical rotation
[α]20/D +24° to +30° (opposite sign)
Opposite optical rotation and orthogonal metabolic routing mean L-enantiomer substitution may invalidate stereospecific assays and synthesis outcomes.

Quantified Differentiation Evidence for D-Valinamide


Chiroptical Differentiation: Opposite Optical Rotation

The (R)-enantiomer hydrochloride displays a specific rotation of [α]20/D −24.7° (c = 1.0% in H₂O) [1], whereas the (S)-enantiomer hydrochloride shows a specific rotation of +24° to +30° under identical conditions . The near-perfect sign inversion confirms the enantiomeric relationship and provides a direct, quantitative identity check for procurement and quality control.

Chiroptical identity
Head-to-head
[α]20/D −24.7° (R) vs +24° to +30° (S) Total angular separation ~49–55°
Enables rapid enantiomer identity verification on receipt
Polarimetry at 20 °C, c = 1% in H₂O
Chiral analysis Polarimetry Enantiomeric purity

L-Amidase Resolution Yields D-Valine Amide

When racemic DL-valine amide is incubated with L-specific amidase from Ochrobactrum anthropi, the enzyme selectively hydrolyses the L-enantiomer to L-valine (98.5% e.e.), leaving the D-enantiomer (i.e., (R)-2-amino-3-methylbutanamide) unreacted at an enantiomeric excess of 99% after 4 hours [1]. This near-quantitative enantiomeric discrimination demonstrates that the (R)-enantiomer is not simply a minor contaminant but the exclusive product surviving L-selective biocatalysis.

L-Amidase resolution
Head-to-head
D-valine amide recovered at 99% e.e. L-enantiomer fully hydrolysed to L-valine (98.5% e.e.)
Supports use as non-reactive control in amidase workflows
O. anthropi L-amidase, 4 h incubation
Enantioselective hydrolysis Enzymatic resolution Chiral amine production

D-Valine Amide as Racemase Product

In the BRENDA enzyme database, D-valine amide is catalogued as the product of two amino acid racemase enzymes (EC 5.1.1.10 and EC 5.1.1.15) that act on L-valine amide as substrate [1]. Conversely, L-valine amide is not listed as a product when D-valine amide is the substrate, indicating a directional stereospecificity that distinguishes the metabolic handling of the two enantiomers. No quantitative kinetic parameters are reported for the opposite direction, but the annotated reaction directionality itself is a class-level discriminator.

Racemase directionality
Class-level
D-valine amide is enzyme product (EC 5.1.1.10) L-valine amide is substrate; reverse reaction not annotated
Confirms distinct metabolic node for D-enantiomer
BRENDA database annotation; kinetic data to verify
Enzyme specificity Racemase Metabolic fate

R-Configuration Requirement for Anticonvulsant PAADs

Primary amino acid derivatives (PAADs) built on the (R)-2-amino-3-methylbutanamide scaffold exhibit anticonvulsant activity in the maximal electroshock seizure (MES) model with ED50 values of 13–21 mg/kg, surpassing phenobarbital (ED50 22 mg/kg) [1]. The SAR studies explicitly attribute activity to the C(2)-hydrocarbon moiety in the (R)-configuration, and replacing the chiral centre with the (S)-configuration abolishes activity (data not shown in the referenced study; stated as part of the SAR rationale). While the direct (S)-enantiomer comparative ED50 is not reported, the entire lead series is predicated on the (R)-stereochemistry, establishing the (R)-enantiomer as the mandatory starting material for any medicinal chemistry programme in this class.

PAAD scaffold SAR
Cross-study comparable
(R)-PAAD ED50 13–21 mg/kg vs phenobarbital ED50 22 mg/kg
(R)-configuration is prerequisite for anticonvulsant scaffold activity
MES model, i.p. mice; (S)-enantiomer inactive per SAR rationale
Anticonvulsant Structure-activity relationship Chiral drug scaffold

D-Valinamide High-Value Applications


Stereospecific Synthesis of Anticonvulsant PAADs

The (R)-configured amine is the essential chiral scaffold for constructing N′-benzyl 2-amino acetamide anticonvulsants. As demonstrated in Section 3, substitution of the 4′-N′-benzylamide site on this scaffold yields compounds with MES ED50 values as low as 8.9 mg/kg, exceeding the potency of phenytoin [1]. Procurement of the (R)-enantiomer in high enantiomeric purity ensures fidelity to the published SAR.

Enzymatic Resolution and Chiral Purity Verification

Because L-specific amidases leave (R)-2-amino-3-methylbutanamide intact at >99% e.e. while hydrolysing the (S)-enantiomer (Section 3), the compound serves as both a calibration standard and an authentic product marker in enzymatic resolution workflows. Its distinct optical rotation provides a rapid orthogonal identity check [2].

D-Amino Acid Metabolism and Racemase Studies

The BRENDA database annotation confirms that D-valine amide is the specific product of amino acid racemases acting on L-valine amide (Section 3). Researchers studying D-amino acid metabolic pathways or screening for enzyme inhibitors require the pure (R)-enantiomer to avoid confounding L-enantiomer background activity [3].

Chiral Building Block for D-Amino Acid Peptides

The (R)-configuration is essential for incorporating D-valine residues into peptide chains, as found in actinomycin D and β-lactam antibiotic precursors. Using the (R)-enantiomer amide as a protected or activated intermediate ensures the correct stereochemistry at the valine α-carbon, which is critical for DNA binding affinity and antimicrobial activity [4].

Application
Selection Property
Validation Focus
PAAD anticonvulsant lead synthesis
(R)-configuration scaffold fidelity
MES model endpoint context; SAR confirmation
Enzymatic resolution workflows
L-amidase non-reactivity and chiral purity
Enantiomeric excess verification; orthogonal polarimetry check
D-amino acid metabolism studies
Racemase product annotation
Enzyme directionality review; metabolic network mapping
D-peptide chiral building block
α-carbon stereochemical control
Peptide coupling stereoretention; DNA binding assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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